molecular formula C6H5N3O2S B14905580 1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide

1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide

Cat. No.: B14905580
M. Wt: 183.19 g/mol
InChI Key: OIFIKVGEGYZDMZ-UHFFFAOYSA-N
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Description

1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound belongs to the class of isothiazolo[5,4-b]pyridines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate amino-substituted pyridine derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .

Scientific Research Applications

1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes such as DNA replication and cell division, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide can be compared with other similar compounds such as:

The uniqueness of 1-Amino-3H-1l4-isothiazolo[5,4-b]pyridin-3-one 1-oxide lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.

Properties

Molecular Formula

C6H5N3O2S

Molecular Weight

183.19 g/mol

IUPAC Name

1-amino-1-oxo-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C6H5N3O2S/c7-12(11)6-4(5(10)9-12)2-1-3-8-6/h1-3H,(H2,7,9,10,11)

InChI Key

OIFIKVGEGYZDMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)S(=NC2=O)(=O)N

Origin of Product

United States

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